molecular formula C12H16N2O2 B14840898 4-Cyclopropoxy-5-ethyl-N-methylnicotinamide

4-Cyclopropoxy-5-ethyl-N-methylnicotinamide

Cat. No.: B14840898
M. Wt: 220.27 g/mol
InChI Key: RGJGODLSSCYBKA-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-ethyl-N-methylnicotinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is known for its unique structure, which includes a cyclopropoxy group, an ethyl group, and a nicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-ethyl-N-methylnicotinamide typically involves the reaction of nicotinic acid derivatives with appropriate reagents to introduce the cyclopropoxy and ethyl groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-ethyl-N-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved .

Scientific Research Applications

4-Cyclopropoxy-5-ethyl-N-methylnicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and neuroprotective effects.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-ethyl-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities, influencing cellular signaling pathways, and affecting gene expression. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through interactions with nicotinamide-related enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-ethyl-N-methylnicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-cyclopropyloxy-5-ethyl-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-3-8-6-14-7-10(12(15)13-2)11(8)16-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,13,15)

InChI Key

RGJGODLSSCYBKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1OC2CC2)C(=O)NC

Origin of Product

United States

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